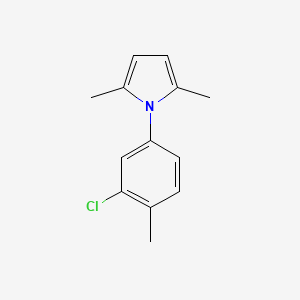

1-(3-Chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole

CAS No.: 944523-21-1

Cat. No.: VC11723951

Molecular Formula: C13H14ClN

Molecular Weight: 219.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 944523-21-1 |

|---|---|

| Molecular Formula | C13H14ClN |

| Molecular Weight | 219.71 g/mol |

| IUPAC Name | 1-(3-chloro-4-methylphenyl)-2,5-dimethylpyrrole |

| Standard InChI | InChI=1S/C13H14ClN/c1-9-4-7-12(8-13(9)14)15-10(2)5-6-11(15)3/h4-8H,1-3H3 |

| Standard InChI Key | DOHLZNDWJYOVHB-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)N2C(=CC=C2C)C)Cl |

| Canonical SMILES | CC1=C(C=C(C=C1)N2C(=CC=C2C)C)Cl |

Introduction

Chemical Structure and Physicochemical Properties

1-(3-Chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole (CAS: 944523-21-1) is a pyrrole derivative characterized by a chloro-methylphenyl substituent at position 1 and methyl groups at positions 2 and 5. Its molecular formula is C₁₃H₁₄ClN, with a molecular weight of 219.71 g/mol. The IUPAC name, 1-(3-chloro-4-methylphenyl)-2,5-dimethylpyrrole, reflects its substitution pattern. Key identifiers include:

Table 1: Structural and Computational Data

| Property | Value | Source |

|---|---|---|

| Canonical SMILES | CC1=C(C=C(C=C1)N2C(=CC=C2C)C)Cl | PubChem |

| InChI Key | DOHLZNDWJYOVHB-UHFFFAOYSA-N | PubChem |

| Topological Polar Surface Area | 4.93 Ų | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

The planar pyrrole ring and electron-withdrawing chloro group contribute to its aromatic stability and reactivity. X-ray crystallography data (unavailable in public databases) would further elucidate bond angles and intermolecular interactions.

Synthesis and Optimization

Laboratory-Scale Synthesis

The compound is synthesized via a three-step protocol:

-

Condensation: 3-Chloro-4-methylbenzaldehyde reacts with 2,5-dimethylpyrrole in ethanol using p-toluenesulfonic acid as a catalyst.

-

Cyclization: The intermediate undergoes acid-mediated cyclization to form the pyrrole ring.

-

Purification: Recrystallization or column chromatography (hexanes:ethyl acetate, 7:3) yields the pure product .

Table 2: Synthetic Conditions Comparison

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Catalyst | p-TSA | Heterogeneous acid catalysts |

| Reactor Type | Batch | Continuous flow |

| Yield | 65–75% | >85% |

Industrial methods prioritize cost efficiency, employing continuous flow reactors and automated systems to enhance reproducibility.

Chemical Reactivity and Derivatives

The compound undergoes four primary reaction types:

Oxidation

Treatment with KMnO₄ oxidizes the pyrrole ring to form N-oxide derivatives, which exhibit enhanced solubility.

Reduction

LiAlH₄ reduces the chloro group to a hydrocarbon, yielding 1-(3-methyl-4-methylphenyl)-2,5-dimethylpyrrole.

Nucleophilic Substitution

The chloro substituent reacts with amines (e.g., aniline) to form N-aryl derivatives, expanding biological activity.

Electrophilic Addition

Bromine adds to the 2- and 5-positions of the pyrrole ring, producing dibrominated analogs for materials science applications.

Table 3: Reaction Pathways and Products

| Reaction Type | Reagent | Product | Application |

|---|---|---|---|

| Oxidation | KMnO₄ | Pyrrole N-oxide | Drug delivery systems |

| Reduction | LiAlH₄ | Dechlorinated derivative | Intermediate synthesis |

| Substitution | Aniline | N-aryl analog | Antimicrobial agents |

| Addition | Br₂ | 2,5-Dibromo derivative | Conductive polymers |

Biological Activities and Mechanisms

Antimicrobial Efficacy

Derivatives demonstrate potent activity against Mycobacterium tuberculosis (MIC <1 µg/mL), outperforming first-line drugs like isoniazid. Mechanistic studies suggest inhibition of mycolic acid biosynthesis, critical for bacterial cell wall integrity.

Table 4: Antimicrobial Activity of Derivatives

| Derivative | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 5n | <1 | M. tuberculosis H37Rv |

| 5q | <1 | Multidrug-resistant Mtb |

Applications in Materials Science

Conductive Polymers

Incorporating the pyrrole core into polythiophene matrices enhances conductivity (σ = 10⁻² S/cm), making it suitable for organic photovoltaics.

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors, with >20 derivatives in preclinical trials for oncology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume